iRGD-CPT

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

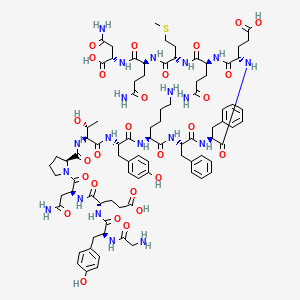

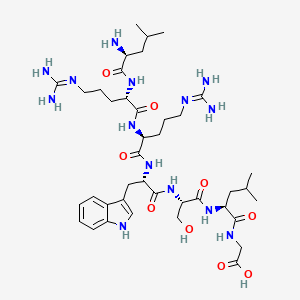

The compound “iRGD-CPT” is a conjugate of the internalizing RGD peptide (iRGD) and camptothecin (CPT). The iRGD peptide is a 9-amino acid cyclic peptide (sequence: CRGDKGPDC) that was originally identified in an in vivo screening of phage display libraries in tumor-bearing mice . Camptothecin is a well-known anticancer agent that inhibits the DNA enzyme topoisomerase I. The conjugation of iRGD with camptothecin aims to enhance the delivery and efficacy of camptothecin in targeting tumor cells .

準備方法

The synthesis of iRGD-CPT involves the covalent coupling of iRGD and camptothecin through a heterobifunctional linker . The process typically includes the following steps:

Synthesis of iRGD peptide: The iRGD peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Modification of camptothecin: Camptothecin is modified with a functional group that allows for conjugation with the iRGD peptide.

Coupling reaction: The modified camptothecin is covalently linked to the iRGD peptide using a heterobifunctional linker under specific reaction conditions.

化学反応の分析

iRGD-CPT undergoes various chemical reactions, including:

Oxidation and reduction: The peptide and camptothecin moieties can undergo oxidation and reduction reactions under specific conditions.

Substitution reactions: The functional groups on the peptide and camptothecin can participate in substitution reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are the modified peptide, camptothecin, and their respective derivatives .

科学的研究の応用

iRGD-CPT has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

The mechanism of action of iRGD-CPT involves several steps:

Tumor targeting: The iRGD peptide homes and penetrates tumors by binding to integrins (αVβ3 and αVβ5) on tumor endothelial cells.

Protease cleavage: Upon binding, a protease cleavage event reveals the C-terminal CendR motif (R/KXXR/K) of the peptide.

Neuropilin-1 binding: The CendR motif binds to neuropilin-1, activating an endocytotic/exocytotic transport pathway.

Drug delivery: The conjugated camptothecin is delivered into the tumor cells, where it inhibits topoisomerase I, leading to DNA damage and cell death.

類似化合物との比較

iRGD-CPT is unique compared to other similar compounds due to its dual-targeting ability and enhanced tumor penetration. Similar compounds include:

RGD peptides: These peptides also target integrins but lack the enhanced penetration properties of iRGD.

Camptothecin derivatives: Various camptothecin derivatives have been developed for cancer therapy, but they do not possess the targeted delivery capabilities of this compound.

Other tumor-penetrating peptides: Peptides such as TAT and penetratin have been used for drug delivery, but iRGD’s dual-targeting mechanism provides a distinct advantage.

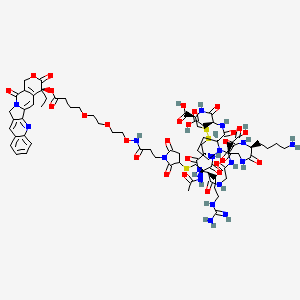

特性

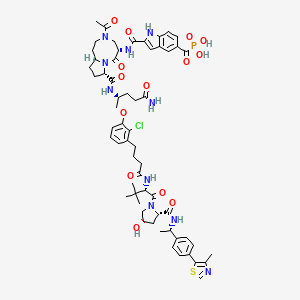

分子式 |

C75H100N18O27S3 |

|---|---|

分子量 |

1781.9 g/mol |

IUPAC名 |

(6S,9S,15S,18R,23R,26S,29S)-18-[[(2R)-2-acetamido-3-[1-[3-[2-[2-[4-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-4-oxobutoxy]ethoxy]ethoxyamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-6-(4-aminobutyl)-15-(3-carbamimidamidopropyl)-9,26-bis(carboxymethyl)-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |

InChI |

InChI=1S/C75H100N18O27S3/c1-3-75(43-28-53-62-41(27-40-11-4-5-12-44(40)84-62)34-93(53)70(111)42(43)35-118-73(75)115)120-61(103)16-10-22-116-23-24-117-25-26-119-90-55(95)17-21-92-57(97)31-54(71(92)112)121-36-49(82-39(2)94)67(108)88-50-37-122-123-38-51(72(113)114)89-66(107)48(30-60(101)102)87-69(110)52-15-9-20-91(52)58(98)33-81-64(105)45(13-6-7-18-76)85-65(106)47(29-59(99)100)83-56(96)32-80-63(104)46(86-68(50)109)14-8-19-79-74(77)78/h4-5,11-12,27-28,45-52,54H,3,6-10,13-26,29-38,76H2,1-2H3,(H,80,104)(H,81,105)(H,82,94)(H,83,96)(H,85,106)(H,86,109)(H,87,110)(H,88,108)(H,89,107)(H,90,95)(H,99,100)(H,101,102)(H,113,114)(H4,77,78,79)/t45-,46-,47-,48-,49-,50-,51-,52-,54?,75-/m0/s1 |

InChIキー |

OSLBPCRXKMUFIL-AMJBNBQASA-N |

異性体SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCCOCCOCCONC(=O)CCN6C(=O)CC(C6=O)SC[C@@H](C(=O)N[C@H]7CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC7=O)CCCNC(=N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)O)NC(=O)C |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCCOCCOCCONC(=O)CCN6C(=O)CC(C6=O)SCC(C(=O)NC7CSSCC(NC(=O)C(NC(=O)C8CCCN8C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC7=O)CCCNC(=N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)O)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)

![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)

![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)

![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)